Cas no 2165460-23-9 ((3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid)

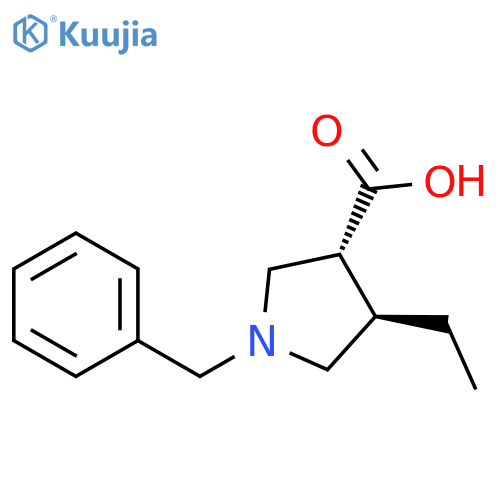

2165460-23-9 structure

商品名:(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid

CAS番号:2165460-23-9

MF:C14H19NO2

メガワット:233.30616402626

CID:5106037

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid

-

- インチ: 1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17)/t12-,13-/m0/s1

- InChIKey: BRZIDNQMHUVUAM-STQMWFEESA-N

- ほほえんだ: N1(CC2=CC=CC=C2)C[C@H](CC)[C@@H](C(O)=O)C1

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250MG |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 250MG |

¥ 1,537.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-5g |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 5g |

¥11523.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250mg |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 250mg |

¥1538.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-250.0mg |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 250.0mg |

¥1538.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-5.0g |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 5.0g |

¥11523.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-100MG |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 100MG |

¥ 963.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-10G |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 10g |

¥ 19,206.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-500mg |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 500mg |

¥2561.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-10g |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 10g |

¥19206.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00148-1.0g |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |

2165460-23-9 | 95% | 1.0g |

¥3840.0000 | 2024-08-03 |

(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

2165460-23-9 ((3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid) 関連製品

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2165460-23-9)(3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):193.0/321.0/481.0/1444.0/2407.0